2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran
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Overview
Description
2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran is an organic compound that features a fused ring system consisting of a benzofuran moiety and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst . The benzofuran moiety can be introduced through various synthetic routes, including cyclization reactions involving ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane and benzofuran derivatives, such as:
1,3-Dioxane: Another cyclic acetal with similar protective properties for carbonyl compounds.
Benzofuran: The parent compound of the benzofuran moiety, known for its diverse biological activities.
Uniqueness
2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,10-11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLDIRUTBNCJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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